3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine
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Overview
Description
3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine is an important compound in the field of organic chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as benzenesulfonic acid derivatives, have been reported to inhibit human neutrophil elastase (hne) . hNE is a serine proteinase involved in the degradation of extracellular matrix proteins and plays a crucial role in the immune response .
Mode of Action
It can be inferred from similar compounds that it may interact with its target (eg, hNE) and inhibit its activity . The inhibition could occur through the formation of a covalent bond with the active site of the enzyme, thereby preventing it from catalyzing its substrate .
Biochemical Pathways
Given that similar compounds inhibit hne, it can be inferred that the compound may impact pathways involving neutrophil function and inflammation . Neutrophils play a key role in the body’s defense against infection, and their activity is regulated by various biochemical pathways .
Result of Action
Based on the potential target (hne), the compound may reduce inflammation and tissue damage by inhibiting the activity of hne .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders.
Industry: It is used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
3-phenylsulfonylquinoline derivatives: These compounds share a similar quinoline core structure and have been studied for their biological activities.
N-phenylquinoline derivatives:
Uniqueness
What sets 3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-27-17-12-13-20-19(14-17)22(24-16-8-4-2-5-9-16)21(15-23-20)28(25,26)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPFSWQDWQYIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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